Comparative Lipophilicity: LogP Analysis vs. 2-Hydroxy-6-methylbenzoic Acid
3-Chloro-2-hydroxy-6-methylbenzoic acid exhibits a notably higher lipophilicity compared to its non-chlorinated analog, 2-hydroxy-6-methylbenzoic acid, as indicated by a measured LogP value of 3.09 versus a predicted XLogP of 1.90 for the comparator [1]. The introduction of the chlorine atom at the 3-position increases the compound's hydrophobicity by approximately 1.2 log units.
| Evidence Dimension | Lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | LogP = 3.09 (Measured) |
| Comparator Or Baseline | 2-Hydroxy-6-methylbenzoic acid; XLogP = 1.90 (Predicted) |
| Quantified Difference | LogP difference of +1.19 units |
| Conditions | Target compound data from vendor technical datasheet; comparator data from Plantaedb computational prediction. |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, chromatographic retention time, and in vivo distribution, making it a critical selection criterion for applications where enhanced hydrophobic interactions are required.
- [1] Plantaedb. 6-Methylsalicylic Acid. https://plantaedb.com/compounds/2-hydroxy-6-methylbenzoic-acid View Source
